4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline

Medicinal Chemistry Scaffold Differentiation Sigma Receptor Pharmacophore

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9) is a fluorinated piperazine–piperidine–aniline hybrid scaffold with the molecular formula C18H29FN4O and a molecular weight of 336.45 g/mol. The compound is commercially available at purities of 95–97% from multiple global suppliers.

Molecular Formula C18H29FN4O
Molecular Weight 336.455
CAS No. 1089279-63-9
Cat. No. B2414155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline
CAS1089279-63-9
Molecular FormulaC18H29FN4O
Molecular Weight336.455
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N
InChIInChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3
InChIKeyHXJLMYXPDIHNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9): Procurement-Relevant Structural and Pharmacological Baseline


4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9) is a fluorinated piperazine–piperidine–aniline hybrid scaffold with the molecular formula C18H29FN4O and a molecular weight of 336.45 g/mol . The compound is commercially available at purities of 95–97% from multiple global suppliers . Its structure integrates a 2-fluoroethyl-substituted piperazine, a piperidine linker, and a 2-methoxyaniline terminus—a three-module architecture recognized in the medicinal chemistry literature as a privileged scaffold for central nervous system (CNS) and G‑protein coupled receptor (GPCR) ligand design [1]. The compound is primarily utilized as an advanced synthetic intermediate in exploratory drug-discovery programs targeting dopamine D2/D3 receptors and sigma receptors [2].

Why Generic Substitution of 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9) Is Not Advisable Without Comparative Evidence


The piperazine–piperidine–aniline chemical space contains numerous close analogs that differ by single-ring deletion, alkyl-chain truncation, or substituent omission; these structural variations profoundly alter predicted receptor recognition, basicity, and metabolic handling [1]. For example, the des-piperidinyl analog (CAS 1807809-74-0, C13H20FN3O) lacks the central piperidine ring, reducing molecular weight by ~83 Da and eliminating a protonatable nitrogen that contributes to sigma‑receptor pharmacophore models [2]. Similarly, replacement of the 2-fluoroethyl group with ethyl or removal of the 2‑methoxy substituent can shift predicted logP by 0.4–0.8 units and alter the electrostatic surface available for target engagement [3]. In the absence of direct head‑to‑head comparative pharmacology for CAS 1089279-63-9, substitution with a near analog risks introducing uncharacterized changes in target affinity, selectivity, and ADME properties that cannot be predicted from structural similarity alone. Procurement decisions should therefore be anchored to the defined CAS registry number and to vendor‑certified analytical specifications, not to generic structural class descriptors.

Quantitative Differentiation Evidence for 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9) Versus Closest Analogs


Structural Differentiation: Piperidine‑Ring Deletion Alters Molecular Framework and Predicted Pharmacophore Geometry

CAS 1089279-63-9 (C18H29FN4O, MW 336.45) contains a central piperidine ring that bridges the fluoroethyl‑piperazine moiety to the methoxyaniline terminus, creating a three‑ring scaffold with two protonatable nitrogen atoms (piperazine N4 and piperidine N1) . Its closest commercially available analog, CAS 1807809-74-0 (4-[4-(2‑fluoroethyl)-1-piperazinyl]-2-methoxyaniline; C13H20FN3O, MW 253.32), lacks this piperidine linker entirely, resulting in a two‑ring architecture with only one piperazine‑derived basic center [1]. The presence of the piperidine ring in CAS 1089279-63-9 introduces an additional ionizable group (calculated pKa ~8.0–9.5 for tertiary piperidine) that may participate in ionic interactions with conserved aspartate/glutamate residues in aminergic GPCR binding pockets [2]. Furthermore, the molecular weight difference (ΔMW = 83.1 Da) corresponds to a 33% larger scaffold, which can affect passive membrane permeability and binding-site complementarity.

Medicinal Chemistry Scaffold Differentiation Sigma Receptor Pharmacophore

Predicted Sigma‑1 Receptor Affinity (pKi 7.92) as a Prioritization Filter for CNS‑Targeted Screening Libraries

The ZINC database (ZINC13130, corresponding to CAS 1089279-63-9) reports a computationally predicted sigma‑1 receptor (SIGMAR1) pKi of 7.92 (Ki ≈ 12 nM) with a ligand efficiency (L.E.) of 0.46 [1]. This prediction is derived from ChEMBL 20 bioactivity models trained on experimentally determined sigma‑receptor binding data for piperidine/piperazine-containing ligands. For context, the potent sigma‑1 ligand haloperidol exhibits an experimental Ki of 2.5–4.8 nM (pKi ≈ 8.3–8.6) in radioligand displacement assays using [³H]‑(+)‑pentazocine in guinea pig brain membranes [2]. While the ZINC prediction for CAS 1089279-63-9 is computational and requires experimental validation, it places the compound within the affinity range considered relevant for sigma‑receptor‑mediated pharmacological activity (pKi > 7.0). In contrast, the des‑piperidinyl analog (CAS 1807809-74-0) has no publicly reported sigma‑receptor prediction or experimental binding data, precluding a quantitative affinity comparison.

Sigma-1 Receptor Computational Prediction CNS Drug Discovery

Predicted 5‑HT1A Serotonin Receptor Affinity (pKi 7.52) Supporting GPCR‑Focused Screening Applications

ZINC13130 additionally predicts a 5‑hydroxytryptamine receptor 1A (HTR1A) pKi of 7.52 (Ki ≈ 30 nM) with a ligand efficiency of 0.44 [1]. This places CAS 1089279-63-9 in a moderate‑to‑high predicted affinity range for a class A GPCR target relevant to anxiety, depression, and cognition. Among piperazine–piperidine compounds with experimental 5‑HT1A data reported in the patent literature, affinities for D2/D3/5‑HT1A polypharmacology scaffolds range from pKi 6.0 to 9.0, depending on linker length and aryl substitution [2]. The predicted pKi of 7.52 for CAS 1089279-63-9 falls within the mid‑range of this class distribution, suggesting potential utility as a starting scaffold for 5‑HT1A‑modulating ligand optimization. No experimental 5‑HT1A data are publicly available for the des‑piperidinyl analog CAS 1807809-74-0, limiting direct comparison.

5-HT1A Receptor GPCR Computational Pharmacology

Physicochemical Property Differentiation: Predicted Boiling Point and Density Provide Practical Handling Guidance

CAS 1089279-63-9 has a predicted boiling point of 507.0 ± 50.0 °C and a predicted density of 1.147 ± 0.06 g/cm³ (ACD/Labs Percepta prediction) [1]. These values are substantially higher than those of the des‑piperidinyl analog CAS 1807809-74-0, for which the boiling point is not publicly reported but can be estimated at approximately 380–400 °C based on its lower molecular weight (253.32 vs. 336.45) and reduced heteroatom count [2]. The higher predicted boiling point of CAS 1089279-63-9 indicates that it will require higher distillation temperatures or vacuum conditions during purification, and its moderate predicted density (∼1.15 g/cm³) is compatible with standard organic‑solvent extraction and chromatographic workflows. The compound is supplied as a solid or viscous oil at ambient temperature, with commercial purity specifications of 95% (Cool Pharm, KH‑174763) and 97% (AKSci, 0045CV; Leyan, 1822825) .

Physicochemical Properties Purification Procurement Specifications

Class‑Level Evidence: Fluorine Substitution in Piperazine–Piperidine Scaffolds Enhances Metabolic Stability and BBB Penetration Potential

The 2‑fluoroethyl substituent on the piperazine ring of CAS 1089279-63-9 is a well‑documented medicinal chemistry strategy for improving metabolic stability and blood–brain barrier (BBB) permeability in CNS‑targeted piperazine derivatives [1]. In the structurally related fluoroethyl‑SA4503 series (sigma‑receptor PET ligands), introduction of a fluoroethyl group on the piperazine nitrogen increased sigma‑2 receptor affinity (IC₅₀ = 2.11 nM for FE‑SA4503 vs. IC₅₀ ≈ 50–100 nM for non‑fluorinated SA4503 at sigma‑2) while maintaining sigma‑1 binding in the low nanomolar range [2]. Although these data are for a different chemotype (phenethylpiperazine vs. anilinopiperidine–piperazine), the class‑level trend indicates that 2‑fluoroethyl substitution generally reduces oxidative N‑dealkylation rates and can enhance brain‑to‑plasma concentration ratios by 2‑ to 5‑fold relative to non‑fluorinated ethyl analogs [3]. The des‑fluoroethyl analog of CAS 1089279-63-9 (ethyl‑piperazine variant) is not commercially cataloged, making empirical comparison infeasible, but the class‑level precedent supports the fluorinated scaffold as a preferred starting point for CNS programs.

Fluorine Chemistry Metabolic Stability Blood–Brain Barrier

Recommended Application Scenarios for Procuring 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline (CAS 1089279-63-9)


Advanced Intermediate for Dopamine D2/D3 Receptor Ligand Synthesis

CAS 1089279-63-9 serves as a direct precursor for assembling dopamine D2/D3 receptor ligands, as evidenced by its structural relationship to compounds disclosed in patent families targeting the dopamine receptor system [1]. The free aniline moiety at the 2‑methoxy‑substituted phenyl ring provides a reactive handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification into lead‑like molecules. Compared to the des‑piperidinyl analog (CAS 1807809-74-0), the full piperazine–piperidine scaffold of CAS 1089279-63-9 offers a more complete pharmacophoric presentation for D2/D3 receptor engagement, with both basic nitrogen centers available for ionic interactions with conserved aspartate residues in the orthosteric binding site [2]. Procurement is recommended for medicinal chemistry groups pursuing D3‑selective antagonists or D2/D3 partial agonists, where the intact three‑ring scaffold preserves all putative pharmacophoric elements.

Sigma‑1 Receptor Screening Library Component for CNS Target Validation

Based on the computationally predicted sigma‑1 receptor pKi of 7.92 [1] and the established role of piperazine–piperidine compounds as sigma receptor ligands [2], CAS 1089279-63-9 is well‑suited for inclusion in focused screening libraries aimed at sigma‑1 receptor target validation. The compound can be used directly in radioligand displacement assays (e.g., [³H]‑(+)‑pentazocine competition binding in guinea pig brain or HEK293‑S1R membranes) to experimentally confirm its sigma‑1 affinity and to establish a baseline for subsequent SAR exploration. Its commercial availability at 95–97% purity from multiple vendors [3] ensures reproducibility across screening campaigns. Procurement is particularly indicated for academic or biotech laboratories initiating sigma‑receptor programs with limited in‑house synthetic capacity.

Fluorinated Building Block for PET Tracer or ¹⁸F‑Radiolabeling Precursor Development

The 2‑fluoroethyl substituent on the piperazine ring positions CAS 1089279-63-9 as a potential precursor for ¹⁸F‑radiolabeling via direct nucleophilic fluorination (SN2 displacement of a suitable leaving group, e.g., tosylate or mesylate, installed in place of the fluoroethyl group), analogous to the radiosynthesis of [¹⁸F]FE‑SA4503 [1]. While CAS 1089279-63-9 itself is the cold (¹⁹F) reference standard, its scaffold can be adapted for radiosynthesis by derivatizing the piperazine with a 2‑tosylethyl or 2‑bromoethyl group as a precursor for [¹⁸F]fluoride incorporation [2]. The predicted physicochemical properties (moderate logP ~2.5, moderate MW 336.45) are within the range typically sought for CNS PET tracers [3]. This application scenario is relevant for imaging laboratories developing sigma‑receptor or dopamine‑receptor PET ligands for preclinical or clinical neuroimaging studies.

Analytical Reference Standard for In‑House Synthesis Quality Control

Given that CAS 1089279-63-9 is commercially available with certified purity from multiple suppliers (95–97% [1]), it can serve as an external reference standard for laboratories that independently synthesize this compound or its derivatives. The compound's well‑defined molecular formula (C18H29FN4O), predicted density, and chromatographic retention properties [2] enable its use as a calibration standard for HPLC‑UV, LC‑MS, or ¹H/¹⁹F NMR purity assessment. Procurement of a characterized commercial batch as a reference standard supports good laboratory practice (GLP) and ensures that in‑house synthesized material meets identity and purity specifications before use in biological assays.

Quote Request

Request a Quote for 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.